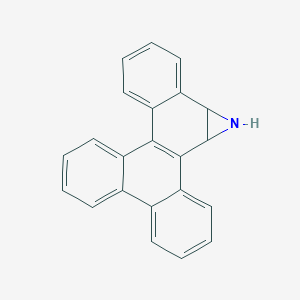
MCPA-sodio
Descripción general
Descripción
Ácido 2-metil-4-clorofenoxiacético: es un herbicida fenóxico ampliamente utilizado, introducido en 1945. Controla selectivamente las malezas de hoja ancha en pastos y cultivos de cereales. El compuesto actúa como una auxina, que son hormonas del crecimiento que existen naturalmente en las plantas .
Aplicaciones Científicas De Investigación
2-Methyl-4-chlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying herbicide action and degradation.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic uses due to its auxin-like properties.
Industry: Widely used in agriculture for weed control in cereal crops and pastures
Mecanismo De Acción
El ácido 2-metil-4-clorofenoxiacético actúa imitando la acción de la hormona de crecimiento vegetal auxina. Se absorbe a través de las hojas y se transloca a los meristemos de la planta, donde interfiere con la síntesis de proteínas, la división celular y el crecimiento, lo que lleva a un crecimiento descontrolado y, finalmente, a la muerte en las plantas susceptibles .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
MCPA-sodium acts by mimicking the action of the plant growth hormone auxin, which results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons . It is absorbed through the leaves and is translocated to the meristems of the plant .
Cellular Effects
MCPA-sodium works by concentrating in the actively growing regions of a plant (meristematic tissue) where it interferes with protein synthesis, cell division, and the growth of the plant . It can also affect kidney and liver function in mammals .
Molecular Mechanism
The molecular mechanism of MCPA-sodium involves mimicking the action of the plant growth hormone auxin . This results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons . It is absorbed through the leaves and is translocated to the meristems of the plant .
Temporal Effects in Laboratory Settings
The effects of MCPA-sodium can change over time in laboratory settings. For example, MCPA-sodium can be degraded biologically in soils by plants and microorganisms . The major metabolite of MCPA degradation is MCP (4-chloro-2-methylphenol) .
Dosage Effects in Animal Models
The effects of MCPA-sodium can vary with different dosages in animal models. For example, following an oral dose of uniformly ring-labelled MCPA, it was predominantly excreted in rats - approximately 90% of the administered dose by urine, with low levels detected in faeces .
Metabolic Pathways
MCPA-sodium is involved in the metabolic pathways that mimic the action of the plant growth hormone auxin . This results in uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons .
Transport and Distribution
MCPA-sodium is widely distributed to various tissues and organs . No significant accumulation of MCPA-sodium is observed in tissues .
Subcellular Localization
It is known that MCPA-sodium is absorbed through the leaves and is translocated to the meristems of the plant .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido 2-metil-4-clorofenoxiacético se sintetiza a partir del fenol correspondiente, exponiéndolo al ácido cloroacético y a una base diluida en una reacción de sustitución directa: [ \text{2-metil-4-clorofenol} + \text{ClCH}2\text{CO}_2\text{H} + \text{base} \rightarrow \text{Ácido 2-metil-4-clorofenoxiacético} + \text{base} \cdot \text{HCl} ]
Métodos de producción industrial: La producción industrial del ácido 2-metil-4-clorofenoxiacético implica la misma ruta sintética pero a mayor escala, asegurando que las condiciones de reacción se optimicen para obtener el máximo rendimiento y pureza {_svg_2}.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 2-metil-4-clorofenoxiacético experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas.
Reducción: Puede reducirse para formar diferentes derivados.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo cloro.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los reactivos como el hidróxido de sodio y otras bases se utilizan comúnmente.
Principales productos formados:
Oxidación: Derivados oxidados del ácido 2-metil-4-clorofenoxiacético.
Reducción: Formas reducidas del compuesto.
Sustitución: Derivados sustituidos donde el grupo cloro es reemplazado por otros grupos funcionales.
Aplicaciones en investigación científica
El ácido 2-metil-4-clorofenoxiacético tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la acción y la degradación de los herbicidas.
Biología: Se ha investigado por sus efectos sobre el crecimiento y desarrollo de las plantas.
Medicina: Se ha explorado su posible uso terapéutico debido a sus propiedades auxínicas.
Industria: Ampliamente utilizado en la agricultura para el control de malezas en cultivos de cereales y pastos
Comparación Con Compuestos Similares
Compuestos similares:
Ácido 2,4-diclorofenoxiacético (2,4-D): Otro herbicida fenóxico ampliamente utilizado con propiedades similares.
Ácido 1-naftalenacético: Una auxina sintética utilizada en la regulación del crecimiento de las plantas.
Comparación:
Ácido 2-metil-4-clorofenoxiacético vs. Ácido 2,4-diclorofenoxiacético: Ambos compuestos actúan como auxinas y se utilizan para el control de malezas. El ácido 2-metil-4-clorofenoxiacético es más selectivo para las malezas de hoja ancha.
Ácido 2-metil-4-clorofenoxiacético vs. Ácido 1-naftalenacético: Si bien ambos son auxinas, el ácido 1-naftalenacético se utiliza principalmente para la regulación del crecimiento de las plantas en lugar del control de malezas
Propiedades
| { "Design of the Synthesis Pathway": "MCPA-sodium can be synthesized by reacting MCPA (Methyl chlorophenoxy acetic acid) with sodium hydroxide.", "Starting Materials": [ "Methyl chlorophenoxy acetic acid (MCPA)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Dissolve MCPA in water and add sodium hydroxide solution slowly with stirring.", "Step 2: Adjust the pH of the reaction mixture to 7-8 using hydrochloric acid.", "Step 3: Filter the resulting solution to remove any impurities.", "Step 4: Concentrate the solution under reduced pressure.", "Step 5: Crystallize the product from the concentrated solution to obtain MCPA-sodium." ] } | |
Número CAS |
3653-48-3 |
Fórmula molecular |
C9H9ClNaO3 |
Peso molecular |
223.61 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9ClO3.Na/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12); |
Clave InChI |
PMNFTMSSBYQNTK-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |
Impurezas |
The technical grade might contain 3-40% 6-chloro-2-methylphenoxyacetic acid. The hormone-type herbicide, commercial grade contains 4% of 4-chloro-o-cresol. |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Na+] |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.[Na] |
Color/Form |
White to light brown solid flakes, crystal powder or liquid. Plates from benzene or toluene White crystalline solid (pure compd) Colorless crystalline solid (pure) |
Densidad |
1.56 @ 25 °C/15.5 °C Relative density (water = 1): 1.3 |
melting_point |
118-119 °C Melting point: 115-117 °C /technical grade MCPA/ 113-119 °C |
| 3653-48-3 | |
Descripción física |
White solid; [Hawley] Slightly beige solid; [MSDSonline] WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. |
Pictogramas |
Irritant; Environmental Hazard |
Solubilidad |
Solubility: in water 270 g/l, methanol 340 g/l, benzene 1 g/l /2-Methyl-4-chlorophenoxyacetic acid sodium salt/ INSOL IN CARBON DISULFIDE; SOLUBILITY (G/100 ML): ETHER 77, ETHANOL 153, N-HEPTANE 0.5, TOLUENE 6.2, XYLENE 4.9 SOL IN CARBON TETRACHLORIDE Free acid insol in water but sodium and amine salts are soluble Sol in benzene For more Solubility (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page. Solubility in water: none |
Sinónimos |
4-Chloro-2-methylphenoxyacetic acid sodium salt, Methoxon, Sodium MCPA, Sodium (2-methyl-4-chlorophenoxy)acetate |
Presión de vapor |
0.0000059 [mmHg] 5.90X10-6 mm Hg Vapor pressure, Pa at 20 °C: (negligible) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MCPA-sodium affect plant growth?
A1: MCPA-sodium is a synthetic auxin, mimicking the plant hormone auxin. It disrupts normal plant growth, leading to uncontrolled cell division and elongation, ultimately causing plant death. []
Q2: What are the visible symptoms of MCPA-sodium exposure in plants?
A2: Typical symptoms include epinasty (downward leaf curling), leaf rolling and blistering, stem and petiole proliferation, root modification, and ultimately plant death. The severity varies depending on the plant species, dose, and application method. [, , ]
Q3: What is the molecular formula and weight of MCPA-sodium?
A3: The molecular formula is C9H8ClO3Na, and the molecular weight is 214.59 g/mol.
Q4: Does the presence of calcium chloride in spray carriers affect MCPA-sodium's efficacy?
A4: Yes, calcium chloride antagonizes the toxicity of MCPA-sodium. This antagonism can be overcome by adding ammonium sulfate or ammonium nitrate to the spray carrier. []
Q5: How does the chemical structure of MCPA-sodium relate to its herbicidal activity?
A5: The phenoxyacetic acid structure of MCPA-sodium is crucial for its auxin-like activity. Modifications to this structure can significantly impact its potency and selectivity. For instance, replacing the chlorine atom with other halogens or modifying the side chain can alter its herbicidal properties. [, ]
Q6: Are there specific formulation strategies for MCPA-sodium?
A6: MCPA-sodium is available in various formulations, including wettable powders, water-dispersible granules, suspensions, suspoemulsions, aqueous emulsions, and microemulsions. The choice of formulation depends on the desired application method and the target weed species. []
Q7: Has MCPA-sodium been tested for safety and efficacy in field trials?
A7: Yes, numerous field trials have demonstrated the effectiveness of MCPA-sodium in controlling broadleaf weeds in various crops, including wheat, oats, rice, sugarcane, and potato. [, , , , , , , , ]
Q8: Can resistance to other herbicides confer cross-resistance to MCPA-sodium?
A9: Resistance mechanisms, such as target-site mutations, can confer cross-resistance to herbicides with similar modes of action. For instance, a smallflower umbrella sedge population resistant to bensulfuron-methyl (ALS inhibitor) exhibited cross-resistance to other ALS inhibitors but remained susceptible to MCPA-sodium. []
Q9: How is MCPA-sodium quantified in environmental samples?
A11: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying MCPA-sodium residues in soil, water, and plant tissues. [, , ]
Q10: What happens to MCPA-sodium in the environment after application?
A12: MCPA-sodium can be degraded in the environment through various processes, including microbial degradation, photodegradation, and hydrolysis. The degradation rate depends on factors like soil type, pH, temperature, and microbial activity. [, ]
Q11: Are there alternative weed control methods or herbicides to MCPA-sodium?
A13: Alternative weed control strategies include cultural practices (crop rotation, cover cropping), mechanical methods (tillage, mowing), and the use of other herbicide classes with different modes of action. The choice of the most suitable method depends on various factors, including the specific weed spectrum, crop, environmental considerations, and cost-effectiveness. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

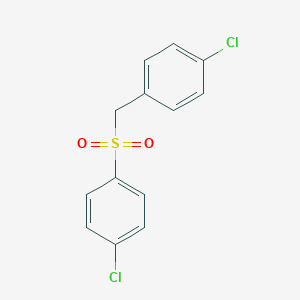
![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)
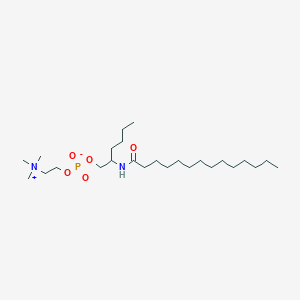
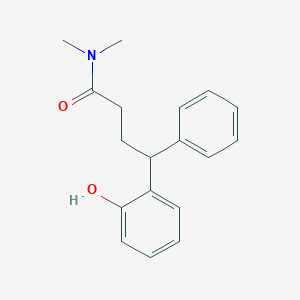
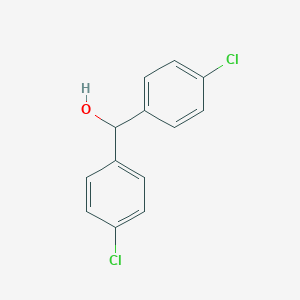
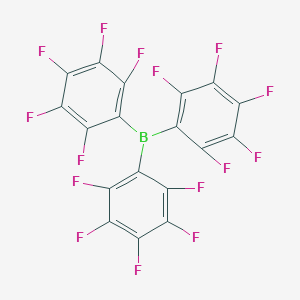
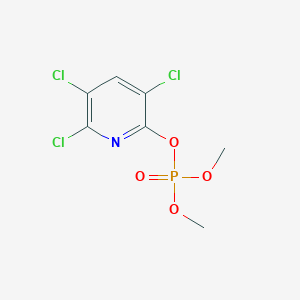



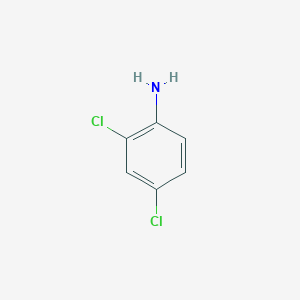
![N-[(2S,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164939.png)
